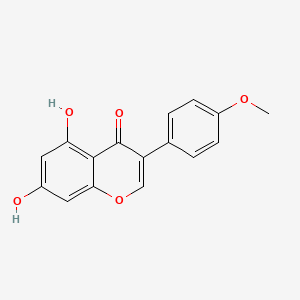

Biochanin A

Übersicht

Beschreibung

Es wird hauptsächlich in Rotklee (Trifolium pratense) und anderen Hülsenfrüchten wie Sojabohnen, Erdnüssen und Alfalfa gefunden . Biochanin A ist für seine phytoöstrogenen Eigenschaften bekannt, d. h. es kann die Wirkungen von Östrogen im Körper nachahmen. Diese Verbindung hat aufgrund ihrer breiten Palette an biologischen Aktivitäten, darunter Antikrebs-, entzündungshemmende, antioxidative, antidiabetische und neuroprotektive Wirkungen, große Aufmerksamkeit erregt .

2. Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen: this compound kann durch verschiedene chemische Routen synthetisiert werden. Eine übliche Methode beinhaltet die Methylierung von Genistein, einem weiteren Isoflavon. Die Reaktion erfolgt typischerweise unter Verwendung von Methyliodid in Gegenwart einer Base wie Kaliumcarbonat in einem aprotischen Lösungsmittel wie Dimethylsulfoxid. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um this compound zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet häufig die Extraktion aus natürlichen Quellen, insbesondere Rotklee. Der Extraktionsprozess umfasst das Trocknen und Mahlen des Pflanzenmaterials, gefolgt von einer Lösungsmittelextraktion mit Ethanol oder Methanol. Der Extrakt wird dann mittels chromatographischer Verfahren gereinigt, um this compound zu isolieren .

Wissenschaftliche Forschungsanwendungen

Cancer Therapeutics

Biochanin A exhibits notable anticancer properties, making it a candidate for cancer treatment. Its mechanisms include:

- Inhibition of Tumor Growth : Research indicates that this compound can hinder cell proliferation and induce apoptosis in various cancer types, including breast, prostate, and lung cancers. It achieves this by modulating key signaling pathways such as MAPK and PI3K/Akt, which are critical for cell survival and growth .

- Anti-Angiogenic Effects : this compound has been shown to inhibit angiogenesis, the process through which tumors develop their blood supply. This is achieved by downregulating vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs), which are essential for blood vessel formation .

- Synergistic Effects with Chemotherapy : In combination with traditional chemotherapeutic agents like temozolomide, this compound enhances the efficacy of treatment in glioblastoma cells by promoting apoptosis and reducing tumor viability .

Table 1: Summary of Anticancer Activities of this compound

Neuroprotective Properties

This compound demonstrates significant neuroprotective effects, beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease:

- Modulation of Neuroinflammation : It inhibits the activation of microglia and reduces the production of inflammatory cytokines, thereby protecting neuronal cells from damage .

- Antioxidant Activity : this compound enhances the activity of antioxidant enzymes like superoxide dismutase and catalase, which help mitigate oxidative stress—a key factor in neurodegeneration .

Table 2: Neuroprotective Mechanisms of this compound

| Mechanism | Effect | Reference |

|---|---|---|

| Inhibition of Microglial Activation | Reduces neuroinflammation | |

| Antioxidant Enzyme Activation | Protects against oxidative stress |

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties that can be harnessed for treating various inflammatory conditions:

- Cytokine Modulation : It effectively reduces the levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 through inhibition of NF-κB signaling pathways .

- Chronic Inflammation Management : Studies suggest that this compound may alleviate symptoms in chronic inflammatory diseases like rheumatoid arthritis by modulating immune responses .

Metabolic Disorders

This compound has shown promise in managing metabolic disorders such as diabetes:

- Glucose Metabolism Regulation : It enhances insulin sensitivity and promotes glucose uptake in muscle cells, making it a potential therapeutic agent for type 2 diabetes .

- Lipid Metabolism Improvement : Research indicates that this compound may help reduce lipid accumulation in adipocytes, contributing to better metabolic health .

Wirkmechanismus

Target of Action

Biochanin A (BCA) is an isoflavone, a class of compounds known for their diverse biological activities . BCA’s primary targets include various signal transduction pathways involved in cell proliferation, cell differentiation, and apoptosis . It has been reported to inhibit Akt and mitogen-activated protein kinases (MAPKs) activity in cancer cells . Moreover, it has been found to modulate the PI3K/Akt, MAPKs, and NF-κB pathways .

Mode of Action

BCA interacts with its targets to mediate a wide range of biological activities. It inhibits the activity of Akt and MAPKs in cancer cells, thereby affecting cell proliferation and apoptosis . BCA also modulates the PI3K/Akt, MAPKs, and NF-κB pathways . These interactions result in changes in cell behavior and function, contributing to BCA’s anti-cancer, anti-inflammatory, anti-oxidant, anti-diabetic, anti-hyperlipidemic, anti-microbial, and neuroprotective effects .

Biochemical Pathways

BCA affects several biochemical pathways. It modulates the PI3K/Akt, MAPKs, and NF-κB pathways, which are involved in cell proliferation, differentiation, and apoptosis . By inhibiting Akt and MAPKs, BCA can affect cell proliferation and induce apoptosis . Additionally, BCA’s modulation of the NF-κB pathway can influence inflammatory responses .

Pharmacokinetics

BCA’s pharmacokinetic properties impact its bioavailability and therapeutic potential. It has been reported that BCA exhibits a clear anomaly in the in vivo pharmacokinetics of co-administered drugs, which were contrary to the in vitro studies . This suggests that BCA’s bioavailability may be influenced by factors such as metabolism and drug-drug interactions .

Result of Action

The molecular and cellular effects of BCA’s action are diverse and include anti-cancer, anti-inflammatory, anti-oxidant, anti-diabetic, anti-hyperlipidemic, anti-microbial, and neuroprotective effects . These effects are largely due to BCA’s interactions with its targets and its modulation of various biochemical pathways .

Action Environment

The action, efficacy, and stability of BCA can be influenced by various environmental factors. For instance, BCA’s bioavailability and therapeutic potential can be affected by factors such as metabolism and drug-drug interactions . Additionally, BCA’s source plants, such as chickpea and red clover, can influence its concentration and bioavailability .

Biochemische Analyse

Biochemical Properties

Biochanin A interacts with various enzymes and proteins. For instance, it has been found to exhibit a non-competitive inhibitory effect on BACE1, an enzyme involved in Alzheimer’s disease, with an IC50 value of 28 μM and a Ki of 43 μM .

Cellular Effects

This compound has a wide range of effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to reduce the production and expression of MRSA hemolysin in a dose-dependent manner .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to interact with ASN37, SER35, SER36, TRP76, and ARG128 residues of BACE1 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. More in-depth studies on the biological functions of this compound are needed to understand these temporal effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Biochanin A can be synthesized through various chemical routes. One common method involves the methylation of genistein, another isoflavone. The reaction typically uses methyl iodide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethyl sulfoxide. The reaction is carried out under reflux conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, particularly red clover. The extraction process includes drying and grinding the plant material, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Biochanin A durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Chinone und andere oxidative Produkte zu bilden.

Reduktion: Die Reduktion von this compound kann zu Dihydrothis compound führen.

Substitution: Die Hydroxylgruppen in this compound können Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Natriumborhydrid wird häufig als Reduktionsmittel verwendet.

Substitution: Reagenzien wie Essigsäureanhydrid und Benzoylchlorid werden für Acetylierungs- bzw. Benzoylierungsreaktionen verwendet.

Hauptprodukte:

Oxidation: Chinone und andere oxidative Derivate.

Reduktion: Dihydrothis compound.

Substitution: Acetylierte und benzoylierte Derivate.

Vergleich Mit ähnlichen Verbindungen

Biochanin A ist strukturell ähnlich anderen Isoflavonen wie Genistein und Daidzein. Es ist aufgrund seiner Methoxygruppe an der 4’-Position einzigartig, die seine Bioverfügbarkeit und biologische Aktivität beeinflusst. Verglichen mit Genistein hat this compound eine höhere Lipophilie, was seine Fähigkeit, Zellmembranen zu passieren, verbessern kann .

Ähnliche Verbindungen:

Genistein: Ein weiteres Isoflavon mit ähnlichen östrogenen und Antikrebs-Eigenschaften.

Daidzein: Ein Isoflavon, das für seine entzündungshemmenden und antioxidativen Wirkungen bekannt ist.

Formononetin: Ein methoxyliertes Isoflavon mit Antikrebs- und entzündungshemmenden Eigenschaften

Biologische Aktivität

Biochanin A (BCA) is a naturally occurring isoflavone predominantly found in red clover and other legumes. It has garnered attention for its diverse biological activities, which include anti-cancer, anti-inflammatory, neuroprotective, and antimicrobial properties. This article synthesizes current research findings on the biological activities of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

1. Anticancer Activity

This compound has demonstrated significant anticancer effects across various cancer types through multiple mechanisms:

-

Mechanisms of Action :

- Cell Cycle Arrest : BCA induces cell cycle arrest in different phases depending on the cancer type. For instance, it causes G2/M phase arrest in SW-480 colon cancer cells and S phase arrest in A549 lung cancer cells by upregulating p53 and downregulating cyclins .

- Apoptosis Induction : BCA enhances apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .

-

Case Studies :

- In pancreatic cancer models, BCA reduced cell survival and proliferation while inhibiting migration and invasion by targeting AKT and MAPK signaling pathways .

- In colon cancer, it was shown to enhance the effectiveness of gamma radiation by increasing reactive oxygen species (ROS) production and mitochondrial membrane potential, leading to increased apoptosis .

2. Anti-inflammatory Properties

This compound exhibits potent anti-inflammatory effects by modulating various signaling pathways:

- Mechanisms of Action :

- BCA inhibits the activation of NF-κB and MAPK pathways, which are critical in the expression of pro-inflammatory cytokines. This leads to a reduction in inflammation markers .

- It has been shown to mitigate inflammation in models of osteoarthritis by inhibiting iNOS expression and blocking p38-MAPK phosphorylation .

3. Neuroprotective Effects

The neuroprotective potential of this compound is supported by several studies:

- Mechanisms of Action :

4. Antimicrobial Activity

This compound demonstrates antimicrobial properties against various pathogens:

- Mechanisms of Action :

- Case Studies :

Summary Table: Biological Activities of this compound

Eigenschaften

IUPAC Name |

5,7-dihydroxy-3-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-11-4-2-9(3-5-11)12-8-21-14-7-10(17)6-13(18)15(14)16(12)19/h2-8,17-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUADCCWRTIWANL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022394 | |

| Record name | Biochanin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Biochanin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002338 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

491-80-5 | |

| Record name | Biochanin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biochanin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biochanin A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15334 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | biochanin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Biochanin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIOCHANIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U13J6U390T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Biochanin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002338 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.